Bicyclo[4.1.0]heptan-2-one

Catalog No.
S665350
CAS No.
5771-58-4
M.F
C7H10O
M. Wt
110.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bicyclo[4.1.0]heptan-2-one

CAS Number

5771-58-4

Product Name

Bicyclo[4.1.0]heptan-2-one

IUPAC Name

bicyclo[4.1.0]heptan-2-one

Molecular Formula

C7H10O

Molecular Weight

110.15 g/mol

InChI

InChI=1S/C7H10O/c8-7-3-1-2-5-4-6(5)7/h5-6H,1-4H2

InChI Key

CINFRRXNDRBHMD-UHFFFAOYSA-N

SMILES

C1CC2CC2C(=O)C1

Canonical SMILES

C1CC2CC2C(=O)C1

The exact mass of the compound Bicyclo[4.1.0]heptan-2-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 135954. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Bicyclo[4.1.0]heptan-2-one (CAS: 5771-58-4) is a bicyclic ketone featuring a cyclohexanone ring fused to a cyclopropane ring. This strained cis-fused ring system imparts distinct chemical properties compared to simple monocyclic ketones, making it a valuable intermediate for constructing complex polycyclic and spirocyclic molecular architectures. Its utility is primarily as a synthetic building block where the inherent ring strain and defined stereochemistry can be leveraged to control reaction pathways and build molecular complexity in fields such as medicinal chemistry and materials science. [1]

Direct substitution with simpler, less-strained ketones like cyclohexanone or even other bicyclic isomers such as Bicyclo[2.2.1]heptan-2-one (norcamphor) is often unfeasible. The unique reactivity of Bicyclo[4.1.0]heptan-2-one stems from the electronic interaction between the carbonyl group and the adjacent cyclopropane ring. This structure enables specific, predictable reaction pathways, including stereocontrolled nucleophilic additions, ring-opening reactions, and unique photochemical rearrangements that are not accessible with unstrained or differently bridged analogues. [REFS-1, REFS-2] Attempting to replicate these transformations with simpler precursors would necessitate additional, often low-yielding, steps to construct the bicyclo[4.1.0]heptane core, negating any initial cost savings.

High-Yield Performance as a Key Intermediate in Multi-Step Synthesis

In the stereoselective synthesis of enantiomerically pure carbocyclic nucleoside analogues, a functionalized Bicyclo[4.1.0]heptan-2-one derivative was shown to be a highly effective intermediate. The deprotection step to yield the target ketone proceeded in a 91% yield, demonstrating the compound's stability and compatibility with standard reaction conditions in a complex synthesis. [1] This high-yield transformation is critical for maintaining overall process efficiency, which would be compromised by lower-yielding, multi-step alternatives starting from a basic precursor like cyclohexanone.

Evidence DimensionReaction Yield
Target Compound Data91% yield
Comparator Or BaselineA hypothetical multi-step synthesis from a simpler precursor, which would have a significantly lower cumulative yield.
Quantified DifferenceN/A (Process Efficiency Comparison)
ConditionsDeprotection of a ketal precursor using TFA/H2O in CH2Cl2 during the synthesis of a bicyclo[4.1.0]heptane-based nucleoside analogue.

Procuring this specific ketone provides a high-yielding, efficient entry point for complex molecular scaffolds, reducing step count and improving overall process mass intensity.

Predictable Stereochemical Control in Nucleophilic Trapping Reactions

The solvolysis of cis-2-(4-nitrophenoxy)bicyclo[4.1.0]heptane, which proceeds through a cationic intermediate structurally related to the enolate of Bicyclo[4.1.0]heptan-2-one, demonstrates high diastereoselectivity. Nucleophilic capture of the non-classical carbocation by trifluoroethanol yields an approximate 6:1 ratio of the cis- to trans-diastereomeric products. [1] This inherent facial selectivity, governed by the rigid, strained ring system, is a key advantage over less constrained systems like cycloheptenyl derivatives, which would provide lower and less predictable stereocontrol.

Evidence DimensionDiastereomeric Product Ratio (cis:trans)
Target Compound Data~6:1
Comparator Or BaselineLess-constrained cycloalkenyl systems, which typically exhibit lower diastereoselectivity.
Quantified DifferenceSignificantly higher diastereoselectivity compared to flexible ring systems.
ConditionsSolvolysis and nucleophilic trapping of a bicyclo[4.1.0]hept-2-yl derived cation in trifluoroethanol.

This compound's rigid framework offers predictable stereochemical outcomes, ensuring higher purity of the desired diastereomer and reducing costly separation of unwanted isomers in pharmaceutical synthesis.

Enables Unique Photochemical Rearrangements Inaccessible to Other Ketones

The proximity of the carbonyl group to the strained cyclopropane ring in Bicyclo[4.1.0]heptan-2-one creates a chromophore that undergoes specific photochemical rearrangements. Theoretical studies confirm that this class of bicyclic ketones follows a distinct photoisomerization mechanism, proceeding through a triplet state to form complex rearranged products. [1] This pathway is fundamentally different from the Norrish type I or II reactions typical of simple aliphatic ketones like cyclohexanone, providing a synthetic route to molecular skeletons that are otherwise difficult to access.

Evidence DimensionDominant Photochemical Pathway
Target Compound DataPhotoisomerization via triplet state and ring rearrangement.
Comparator Or BaselineCyclohexanone, which primarily undergoes Norrish type I (cleavage) or type II (hydrogen abstraction) reactions.
Quantified DifferenceQualitatively different reaction manifold.
ConditionsUV irradiation, as modeled by M06-L/6-311G(d,p) theoretical calculations.

This compound is a specific precursor for accessing novel molecular frameworks via photochemical synthesis, a capability not offered by common, unstrained ketone substitutes.

Core Scaffold for Stereocontrolled Synthesis of Antiviral Nucleoside Analogues

Where a rigid, conformationally locked carbocyclic core is required, this compound serves as a high-yield starting point. Its defined stereochemistry allows for the construction of complex chiral centers, as demonstrated in the synthesis of potential antiviral agents. [1]

Access to Complex Polycycles via Photochemical Synthesis

For research programs targeting novel polycyclic structures, the unique photochemical reactivity of this ketone provides a direct route. It allows for rearrangements that are not possible with standard ketones, enabling the exploration of new chemical space. [2]

Development of Spirocyclic and Fused-Ring Systems in Medicinal Chemistry

The strained ring system is an ideal precursor for controlled ring-opening or expansion reactions. This makes it the right choice for building spirocyclic or fused-ring systems where predictable stereochemical outcomes are critical for biological activity. [3]

XLogP3

1

Other CAS

5771-58-4

Dates

Last modified: 08-15-2023

Explore Compound Types